(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol
CAS No.:
Cat. No.: VC15762898
Molecular Formula: C10H11F3N2O3
Molecular Weight: 264.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F3N2O3 |
|---|---|
| Molecular Weight | 264.20 g/mol |
| IUPAC Name | (3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol |
| Standard InChI | InChI=1S/C10H11F3N2O3/c11-10(12,13)7-2-1-6(8(14)3-4-16)5-9(7)15(17)18/h1-2,5,8,16H,3-4,14H2/t8-/m0/s1 |
| Standard InChI Key | VPPIPFKEDRTCIJ-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1[C@H](CCO)N)[N+](=O)[O-])C(F)(F)F |
| Canonical SMILES | C1=CC(=C(C=C1C(CCO)N)[N+](=O)[O-])C(F)(F)F |
Introduction
(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol is a chiral amino alcohol that features a propanol backbone with an amino group at the third carbon and a nitrophenyl moiety substituted with trifluoromethyl at the para position. This compound is notable for its unique structural features and potential applications in medicinal chemistry. The trifluoromethyl group enhances its lipophilicity, which can influence its biological activity and interaction with biological membranes.
Synthesis and Reactions
The synthesis of (3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol can be approached through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. The nitro group can undergo reduction to form amines, while the trifluoromethyl group may participate in electrophilic aromatic substitution reactions.
Potential Applications
This compound may serve as an intermediate in synthesizing more complex molecules or pharmaceuticals due to its structural characteristics. Its potential applications span various scientific fields, including medicinal chemistry, where it could contribute to the development of new therapeutic agents.
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Nitro-4-(trifluoromethyl)phenol | 25889-36-5 | Contains a nitrophenyl group but lacks the amino alcohol structure. |
| (S)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid | 790203-84-8 | Similar backbone but different substituents on the phenyl ring. |
| 3-Amino-3-(3-trifluoromethylphenyl)propanenitrile | 124438-60-4 | Contains a nitrile instead of an alcohol; different functional group profile. |
These comparisons highlight the distinctiveness of (3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol, particularly regarding its potential biological activity and applications due to its unique combination of functional groups.
Research Findings and Future Directions
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